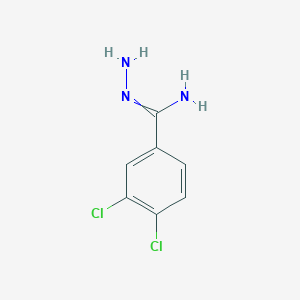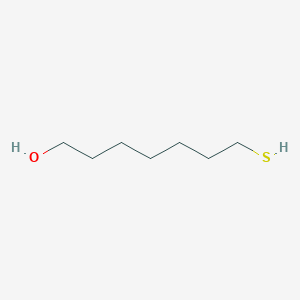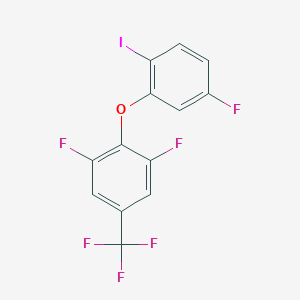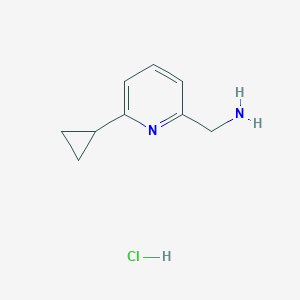
(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of 6-cyclopropylpyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 6-cyclopropylpyridine and methanamine
Solvent: Industrial-grade methanol or ethanol
Temperature Control: Maintained at optimal levels to ensure maximum yield
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of (6-Cyclopropylpyridin-2-yl)methanamine.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Cyclopropylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Bromopyridin-2-yl)methanamine hydrochloride
- (6-Methylpyridin-2-yl)methanamine hydrochloride
- (6-Chloropyridin-2-yl)methanamine hydrochloride
Uniqueness
(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(6-cyclopropylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-6-8-2-1-3-9(11-8)7-4-5-7;/h1-3,7H,4-6,10H2;1H |
Clé InChI |
IWGHJRXQIDWNOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC(=N2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


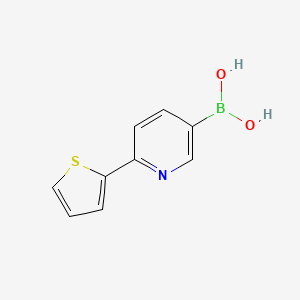
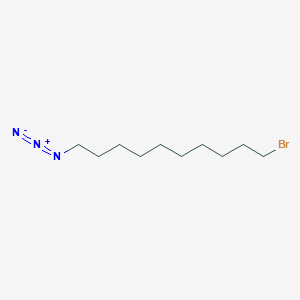

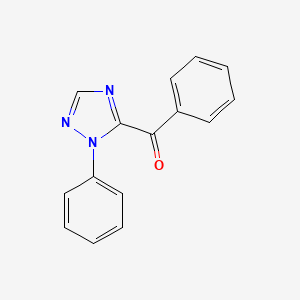
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089761.png)
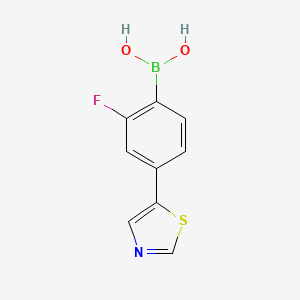
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)


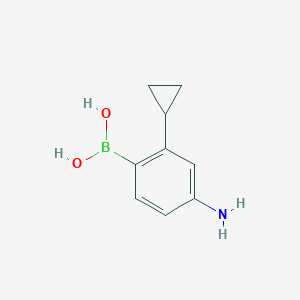
![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)
